molecular formula C14H18N2O4 B7340153 (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid

Numéro de catalogue: B7340153
Poids moléculaire: 278.30 g/mol
Clé InChI: OZHNCFDJVATLCN-MNOVXSKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid, also known as OPC-31260, is a novel amino acid derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.

Mécanisme D'action

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid is a potent and selective inhibitor of DPP-IV, which plays a crucial role in the regulation of glucose metabolism. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon secretion. By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, it has been shown to reduce blood glucose levels and improve lipid metabolism in obese and diabetic rats. This compound has also been shown to reduce liver triglyceride content and improve hepatic insulin sensitivity in a mouse model of non-alcoholic fatty liver disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid in lab experiments is its potency and selectivity for DPP-IV inhibition. This allows for precise manipulation of the incretin system and investigation of its effects on glucose metabolism. However, one limitation is the potential for off-target effects, as this compound may inhibit other enzymes besides DPP-IV at high concentrations.

Orientations Futures

For research on (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid include investigating its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus, obesity, and non-alcoholic fatty liver disease. In addition, further studies are needed to elucidate the mechanisms underlying its effects on glucose and lipid metabolism. Finally, the development of more selective DPP-IV inhibitors with improved pharmacokinetic properties may lead to the discovery of new therapeutic agents for the treatment of metabolic disorders.

Méthodes De Synthèse

The synthesis of (1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid involves the reaction of (1R,2S)-2-amino-1-cyclopentanecarboxylic acid with 2-oxopyridine-1-carboxylic acid N-hydroxysuccinimide ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure this compound.

Applications De Recherche Scientifique

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Propriétés

IUPAC Name

(1R,2S)-2-[3-(2-oxopyridin-1-yl)propanoylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(7-9-16-8-2-1-6-13(16)18)15-11-5-3-4-10(11)14(19)20/h1-2,6,8,10-11H,3-5,7,9H2,(H,15,17)(H,19,20)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHNCFDJVATLCN-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CCN2C=CC=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)CCN2C=CC=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.